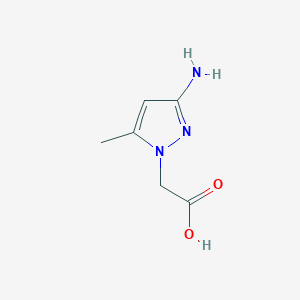

(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Übersicht

Beschreibung

“(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as “(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” and has the empirical formula (Hill Notation): C6H10ClN3O2 .

Synthesis Analysis

The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group, such as “(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid”, has been achieved through intermediate derivatization methods (IDMs) . The synthesized compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of “(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid” can be represented as NC1=CC ©=NN1CC (O)=O . The compound has a molecular weight of 191.62 .Chemical Reactions Analysis

The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis

“(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid” is a solid substance . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Drug Development for Neglected Tropical Diseases

Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide . The efficacy of the existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant Plasmodium falciparum . Pyrazole-bearing compounds, such as 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Synthetic Chemistry and Biological Activities

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Development of New Derivatives

New derivatives of pyrazolyl-1-acetic acids have been synthesized and their properties investigated . This opens up new possibilities for the development of novel compounds with potential applications in various fields.

Raw Material in Organic Synthesis

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various pharmaceuticals, agrochemicals, and dyestuff .

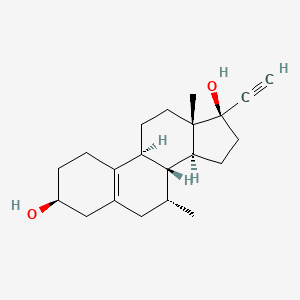

Drug Targeting for Castration-Resistant Prostate Cancer (CRPC)

Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone and the other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists . Pyrazole derivatives could potentially play a role in this area of research.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It’s plausible that the compound interacts with its targets by binding to their active sites, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVEFHNTMGJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267433 | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

1006348-73-7 | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

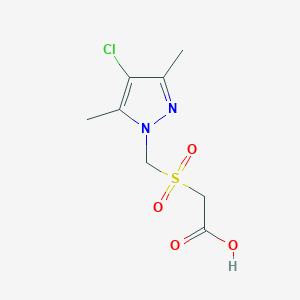

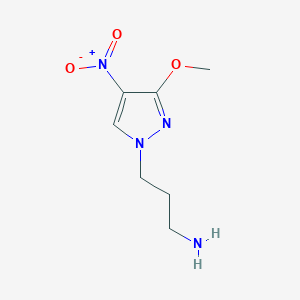

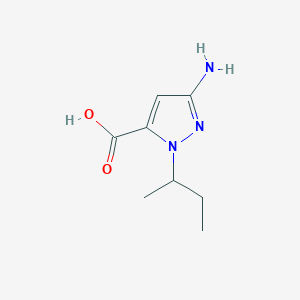

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3362600.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3362610.png)

![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362708.png)